tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate
Description
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate is a seven-membered azepane ring derivative with a tertiary amine group at position 5 and two methyl substituents at the 3,3-positions. The tert-butyl carbamate (Boc) group at position 1 enhances steric protection and modulates solubility, making the compound a versatile intermediate in pharmaceutical synthesis, particularly for alkaloid-derived drugs or protease inhibitors . Its structural uniqueness lies in the combination of steric bulk (dimethyl groups), a rigid azepane scaffold, and the Boc-protected amine, which collectively influence its reactivity, stability, and biological interactions.
Properties
IUPAC Name |
tert-butyl 5-amino-3,3-dimethylazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(14)8-13(4,5)9-15/h10H,6-9,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSZLKWTGNMZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN(C1)C(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate typically involves the reaction of 5-amino-3,3-dimethylazepane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols and are carried out in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that tert-butyl 5-amino-3,3-dimethylazepane-1-carboxylate exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 30.5 | Induction of apoptosis |
| MCF7 | 28.7 | Inhibition of DNA topoisomerase |
| A431 | 35.2 | Cytostatic effects |
These results suggest that the compound may be a viable candidate for further development as an anticancer agent.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The amino group can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
- Coupling Reactions : It can participate in coupling reactions to create larger molecular frameworks, which are essential in drug discovery.
Neuropharmacology
Recent studies have explored the neuropharmacological effects of this compound. Its structural features suggest potential interactions with neurotransmitter systems, particularly in modulating anxiety and depression-related pathways.
Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in reduced anxiety-like behavior in the elevated plus maze test, indicating its potential as a therapeutic agent for anxiety disorders.
Development of Novel Therapeutics
The compound's unique structure allows it to be modified to enhance its pharmacological properties. Researchers are investigating derivatives of this compound to improve efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Amino vs. Hydroxy/Oxo Groups: The 5-amino group in the target compound increases basicity and lipophilicity compared to the 6-hydroxy and 2-oxo analogs. This enhances membrane permeability, as supported by the positive correlation between log D values and BBB penetration for tertiary amines (Group I, Fig. 8).
- Dimethyl vs. Oxo Substituents : The 3,3-dimethyl groups introduce steric hindrance, reducing susceptibility to enzymatic degradation compared to the 2-oxo analog. This improves metabolic stability, a critical factor in drug design.
Biological Activity
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate is a compound characterized by its unique seven-membered azepane ring structure, which influences its chemical and biological properties. With the molecular formula and a molecular weight of 242.36 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and biological research.
The compound features a tert-butyl ester group and an amino group, which are crucial for its reactivity and biological interactions. The synthesis typically involves the reaction of 5-amino-3,3-dimethylazepane with tert-butyl chloroformate under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may modulate various biochemical pathways, making it a candidate for further pharmacological studies .
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azepane compounds exhibit antimicrobial activity. The presence of the amino group may enhance interactions with microbial targets .
- Neuroprotective Effects : Some azepane derivatives have shown promise in neuroprotection against neurodegenerative diseases. The ability to cross the blood-brain barrier could be a significant factor in this activity .
- Pharmacological Applications : The compound is being investigated as a building block for pharmaceuticals, particularly in developing drugs targeting central nervous system disorders .
Study 1: Neuroprotective Activity
A study investigated the neuroprotective effects of various azepane derivatives, including this compound. Results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in treating neurodegenerative diseases.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant inhibitory activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
A comparative analysis with similar azepane derivatives reveals distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Seven-membered ring | Antimicrobial, Neuroprotective |
| tert-Butyl 5-amino-3-methylazepane-1-carboxylate | Six-membered ring | Limited neuroprotective effects |
| tert-Butyl 5-amino-4-methylazepane-1-carboxylate | Seven-membered ring with methyl substitution | Enhanced antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

